PF-8380

Autotaxin inhibition Enzymatic assay Chemical probe

PF-8380 is the established Class I orthosteric zinc-binding autotaxin (ATX) inhibitor for pharmacological target validation. With an IC50 of 2.8 nM, it outperforms less potent clinical candidates, enabling robust target engagement at lower working concentrations and reduced solvent interference. It achieves >95% in vivo LPA reduction and uniquely enhances glioblastoma radiosensitivity (33% invasion decrease). As the reference standard against which newer ATX inhibitors are benchmarked, PF-8380 is essential for replicating published paradigms and ensuring experimental continuity in inflammation, oncology, and fibrosis research.

Molecular Formula C22H21Cl2N3O5
Molecular Weight 478.3 g/mol
CAS No. 1144035-53-9
Cat. No. B1679708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-8380
CAS1144035-53-9
Synonyms6-(3-(piperazin-1-yl)propanoyl)benzo(d)oxazol-2(3H)-one
PF 8380
PF-8380
PF8380
Molecular FormulaC22H21Cl2N3O5
Molecular Weight478.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC(=O)C2=CC3=C(C=C2)NC(=O)O3)C(=O)OCC4=CC(=CC(=C4)Cl)Cl
InChIInChI=1S/C22H21Cl2N3O5/c23-16-9-14(10-17(24)12-16)13-31-22(30)27-7-5-26(6-8-27)4-3-19(28)15-1-2-18-20(11-15)32-21(29)25-18/h1-2,9-12H,3-8,13H2,(H,25,29)
InChIKeyJMSUDQYHPSNBSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-8380 (CAS 1144035-53-9) Scientific Procurement: Potent, Orally Bioavailable Autotaxin (ATX) Inhibitor with Established In Vivo Target Engagement


PF-8380, chemically defined as 6-(3-(piperazin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one, is a potent and selective small-molecule inhibitor of autotaxin (ATX), the lysophospholipase D enzyme responsible for catalyzing the production of the pro-inflammatory and pro-fibrotic lipid mediator lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC) [1]. It exhibits nanomolar inhibitory activity against ATX and demonstrates adequate oral bioavailability for in vivo pharmacological studies, establishing it as a well-validated chemical probe for investigating the ATX-LPA signaling axis in inflammation, oncology, and fibrosis research [2].

Why Generic Autotaxin (ATX) Inhibitors Cannot Substitute for PF-8380 in Defined Preclinical Studies


While multiple ATX inhibitors exist, they exhibit profound differences in binding mode, potency, selectivity, and pharmacokinetic profiles, rendering them non-interchangeable in research settings. PF-8380 is a Class I orthosteric zinc-binding inhibitor, whereas newer-generation compounds like GLPG1690 (ziritaxestat) and hybrid imidazo[1,2-a]pyridine analogs exhibit distinct binding modes and allosteric mechanisms [1]. Furthermore, closely related structural analogs such as BI-2545 demonstrate improved hERG selectivity and oral bioavailability, but these enhancements come at the cost of different in vivo LPA-lowering dynamics and target engagement profiles, making direct substitution problematic for replicating published PF-8380 experimental paradigms . Consequently, for studies requiring reproduction of established PF-8380-mediated outcomes or direct comparison with the extensive existing literature corpus, the use of PF-8380 itself remains essential.

PF-8380 Procurement Guide: Quantitative Comparative Evidence Against Leading ATX Inhibitor Alternatives


Enzymatic Potency of PF-8380 Relative to the Clinical Candidate GLPG1690 (Ziritaxestat)

In isolated enzyme assays, PF-8380 exhibits substantially higher inhibitory potency against human ATX compared to the first-in-class clinical candidate GLPG1690 (ziritaxestat), with an IC50 value 47-fold lower [1].

Autotaxin inhibition Enzymatic assay Chemical probe

Comparative Selectivity and hERG Liability: PF-8380 vs. Second-Generation Analog BI-2545

PF-8380 inhibits the hERG potassium channel with an IC50 of approximately 480 nM, a known cardiac safety liability. In contrast, the structurally optimized analog BI-2545 demonstrates significantly reduced hERG activity (IC50 >10 µM), representing a >20-fold improvement in selectivity [1].

Cardiac safety Off-target profiling ATX selectivity

In Vivo Pharmacodynamic Efficacy: LPA Reduction by PF-8380 in a Rat Model of Inflammation

In a rat air pouch model of inflammation, a single oral dose of PF-8380 (30 mg/kg) reduced LPA levels in both plasma and the site of inflammation by >95% within 3 hours [1]. This robust target engagement benchmark serves as a critical comparator for evaluating newer ATX inhibitors in the same model .

Lysophosphatidic acid (LPA) In vivo pharmacology Air pouch model

Comparative Oral Pharmacokinetics in Rats: PF-8380 vs. BI-2545

PF-8380 exhibits moderate oral bioavailability (43-83%) with a relatively short effective half-life (1.2 h) and high clearance (31 mL/min/kg) in rats [1]. In direct comparison, the analog BI-2545 demonstrates an improved pharmacokinetic profile with higher plasma exposure (AUC 675 nM·h vs 342 nM·h) and a longer half-life (3.4 h vs 2.5 h) following a 10 mg/kg oral dose .

Oral bioavailability Pharmacokinetics Rat

Comparative Analgesic Efficacy: PF-8380 vs. Naproxen in a Rat Model of Inflammatory Pain

In a rat model of inflammatory hyperalgesia, PF-8380 (30 mg/kg, p.o.) reduced pain sensitivity with an efficacy comparable to the non-steroidal anti-inflammatory drug (NSAID) naproxen, administered at the same dose [1].

Analgesic efficacy Inflammatory pain Naproxen

Optimized Research Applications and Procurement Use Cases for PF-8380


In Vivo Validation of the ATX-LPA Axis in Inflammatory Disease Models

PF-8380 is ideally suited for in vivo studies investigating the role of autotaxin-derived LPA in inflammation, leveraging its well-characterized ability to achieve >95% reduction in local and systemic LPA levels in rat models [1]. This makes it the gold-standard tool compound for pharmacological validation of ATX as a therapeutic target in arthritis, multiple sclerosis, and other inflammatory conditions [2].

Mechanistic Studies of ATX-Mediated Radiosensitization in Glioblastoma

PF-8380 has been extensively utilized to demonstrate that ATX inhibition enhances the radiosensitivity of glioblastoma cells, decreasing invasion (by 33% in GL261 cells) and attenuating radiation-induced Akt phosphorylation [1]. Researchers investigating combinatorial radiotherapy strategies for GBM should specifically procure PF-8380 to replicate and extend these published mechanistic findings [2].

Benchmarking Novel ATX Inhibitors in Preclinical Development

Due to its extensive characterization, PF-8380 serves as an essential reference compound for evaluating next-generation ATX inhibitors. Its defined PK/PD relationship, oral bioavailability, and in vivo efficacy benchmarks (e.g., >95% LPA reduction) provide a critical standard against which improved analogs, such as BI-2545, can be directly compared [1][2].

In Vitro Studies Requiring Maximal Target Engagement with Minimal Compound Usage

For cell-based assays where high potency is required to ensure complete ATX inhibition while minimizing solvent (DMSO) exposure, PF-8380's low nanomolar IC50 (2.8 nM) [1] offers a distinct advantage over less potent clinical candidates like GLPG1690 (IC50 131 nM) [2], enabling robust target engagement at lower working concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-8380

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.